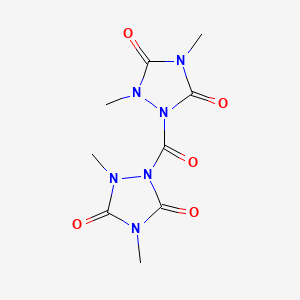
1,1'-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine derivatives.
Vorbereitungsmethoden
The synthesis of 1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) typically involves the reaction of 2,4-dimethyl-1,2,4-triazolidine-3,5-dione with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Agrochemistry: It is explored for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) can be compared with other similar compounds, such as:
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its use in organic synthesis as a dehydrogenating agent.
1,2,4-Triazolethiones: Studied for their antiviral and anti-infective properties. The uniqueness of 1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) lies in its specific chemical structure and the diverse range of applications it offers in various fields.
Eigenschaften
CAS-Nummer |
143150-73-6 |
|---|---|
Molekularformel |
C9H12N6O5 |
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
1-(2,4-dimethyl-3,5-dioxo-1,2,4-triazolidine-1-carbonyl)-2,4-dimethyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H12N6O5/c1-10-5(16)12(3)14(7(10)18)9(20)15-8(19)11(2)6(17)13(15)4/h1-4H3 |
InChI-Schlüssel |
RPBQXQOAGPLWFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)N(N(C1=O)C(=O)N2C(=O)N(C(=O)N2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


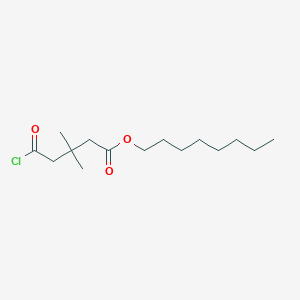
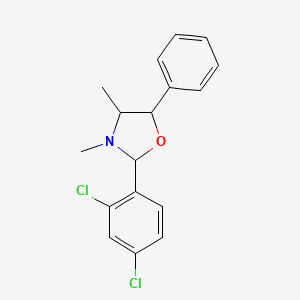
![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)




![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
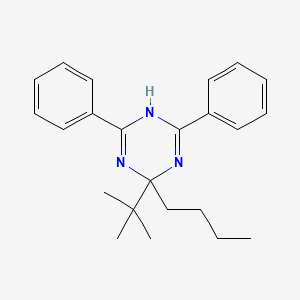
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)

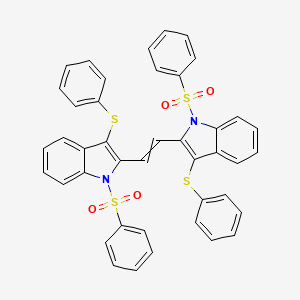
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
